molecular formula C19H20NO2P B12581157 Phosphinic amide, N-[(1S)-1-(2-furanyl)propyl]-P,P-diphenyl- CAS No. 197770-81-3

Phosphinic amide, N-[(1S)-1-(2-furanyl)propyl]-P,P-diphenyl-

Cat. No.: B12581157
CAS No.: 197770-81-3
M. Wt: 325.3 g/mol
InChI Key: HVVDHYNSEXNHLN-SFHVURJKSA-N
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Description

Phosphinic amide, N-[(1S)-1-(2-furanyl)propyl]-P,P-diphenyl- is a chemical compound that belongs to the class of phosphinic amides. These compounds are characterized by the presence of a phosphorus atom bonded to two phenyl groups and an amide group. The specific structure of this compound includes a furanyl group attached to the amide nitrogen, making it unique in its class.

Preparation Methods

Synthetic Routes and Reaction Conditions

Phosphinic amides can be synthesized through various methods. One efficient approach involves the oxidative cross-coupling between diarylphosphine oxides and amines via electrosynthesis. This method provides good to excellent yields under mild and metal-free conditions . Another method involves the nickel-catalyzed reductive coupling of nitroarenes and phosphine oxides, using NiCl2/Xantphos as a catalyst, zinc as a reductant, and TMSCl as an additive .

Industrial Production Methods

Industrial production of phosphinic amides often involves large-scale synthesis using the aforementioned methods. The nickel-catalyzed reductive coupling method is particularly suitable for gram-scale synthesis, providing a practical way to produce phosphinic amides .

Chemical Reactions Analysis

Types of Reactions

Phosphinic amides undergo various chemical reactions, including:

    Oxidation: The phosphorus atom can be oxidized to form phosphine oxides.

    Reduction: The amide group can be reduced to form amines.

    Substitution: The phenyl groups can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2), sulfur (S8), and selenium (Se), as well as reducing agents like zinc (Zn) and nickel catalysts .

Major Products

The major products formed from these reactions include phosphine oxides, amines, and substituted phosphinic amides .

Scientific Research Applications

Phosphinic amides have a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of phosphinic amides involves their ability to coordinate with metal ions, forming stable complexes. These complexes can act as catalysts in various chemical reactions. The molecular targets and pathways involved include the coordination of the phosphorus atom with metal ions, leading to the formation of chelates .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to phosphinic amide, N-[(1S)-1-(2-furanyl)propyl]-P,P-diphenyl- include:

Uniqueness

The uniqueness of phosphinic amide, N-[(1S)-1-(2-furanyl)propyl]-P,P-diphenyl- lies in its specific structure, which includes a furanyl group attached to the amide nitrogen. This structural feature imparts unique chemical and physical properties to the compound, making it distinct from other phosphinic amides .

Properties

CAS No.

197770-81-3

Molecular Formula

C19H20NO2P

Molecular Weight

325.3 g/mol

IUPAC Name

(1S)-N-diphenylphosphoryl-1-(furan-2-yl)propan-1-amine

InChI

InChI=1S/C19H20NO2P/c1-2-18(19-14-9-15-22-19)20-23(21,16-10-5-3-6-11-16)17-12-7-4-8-13-17/h3-15,18H,2H2,1H3,(H,20,21)/t18-/m0/s1

InChI Key

HVVDHYNSEXNHLN-SFHVURJKSA-N

Isomeric SMILES

CC[C@@H](C1=CC=CO1)NP(=O)(C2=CC=CC=C2)C3=CC=CC=C3

Canonical SMILES

CCC(C1=CC=CO1)NP(=O)(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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